2,3-Dibromo-6-fluorobenzyl alcohol
Description
2,3-Dibromo-6-fluorobenzyl alcohol (CAS: 1486119-47-4) is a halogenated benzyl alcohol derivative with bromine substituents at the 2- and 3-positions and a fluorine atom at the 6-position of the benzene ring. Its molecular formula is C₇H₅Br₂FO, with a molecular weight of 284.93 g/mol. This compound has been primarily utilized in research settings for synthesizing complex organic molecules, particularly in medicinal chemistry and materials science. However, it is listed as a discontinued product by CymitQuimica, suggesting challenges in commercial availability or safety concerns .
Properties
IUPAC Name |
(2,3-dibromo-6-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWOZJXFWAMFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-fluorobenzyl alcohol typically involves the bromination of 6-fluorobenzyl alcohol. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 2,3-Dibromo-6-fluorobenzyl alcohol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding fluorobenzyl alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2,3-Dibromo-6-fluorobenzaldehyde or 2,3-Dibromo-6-fluorobenzoic acid.
Reduction: Formation of 6-fluorobenzyl alcohol.
Substitution: Formation of 2,3-Diamino-6-fluorobenzyl alcohol or 2,3-Dithiocarbamoyl-6-fluorobenzyl alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials science research.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-fluorobenzyl alcohol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or alteration of protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine’s higher atomic mass increases molecular weight and density compared to chlorine/fluorine analogs. For example, replacing two chlorines in 6-Bromo-2,3-dichlorobenzyl alcohol with bromines (as in the target compound) raises molecular weight by ~28 g/mol.
- Volatility : The bromo-dichloro analog has negligible vapor pressure, suggesting low volatility, a trend likely shared by the target compound due to bromine’s polarizability .
Key Observations :
- Discontinuation: The target compound’s discontinued status may reflect heightened toxicity risks compared to analogs.
- Handling : The bromo-dichloro variant requires stringent precautions (e.g., avoiding inhalation), suggesting similar protocols would apply to the bromo-fluoro compound .
Biological Activity
2,3-Dibromo-6-fluorobenzyl alcohol (C7H5Br2FO) is a halogenated aromatic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique molecular structure, characterized by the presence of two bromine atoms and one fluorine atom, contributes to its reactivity and interactions with biological systems.
- Molecular Formula : C7H5Br2FO
- Molecular Weight : 283.92 g/mol
- Chemical Structure : The compound features a benzyl alcohol moiety with specific halogen substitutions that influence its chemical behavior.
2,3-Dibromo-6-fluorobenzyl alcohol primarily acts through:
- Nucleophilic Substitution Reactions : The compound can undergo SN1 or SN2 reactions depending on the reaction conditions and the nature of the nucleophile involved.
- Enzyme Interactions : It interacts with cytochrome P450 enzymes, affecting the metabolism of various xenobiotics. This interaction can lead to modifications in enzyme activity and protein function due to covalent bonding with nucleophilic sites on proteins.
Biological Activity Overview
The biological activity of 2,3-Dibromo-6-fluorobenzyl alcohol encompasses several key areas:
Cellular Effects
- Cell Signaling Modulation : The compound has been shown to influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation.
- Gene Expression Alteration : It can affect transcription factors' binding to DNA, thereby altering gene expression profiles in various cell types.
- Metabolic Inhibition : Inhibition of key metabolic enzymes leads to changes in metabolite levels and energy production within cells.
Antimicrobial Activity
Research indicates that halogenated compounds like 2,3-Dibromo-6-fluorobenzyl alcohol exhibit antimicrobial properties. The presence of bromine enhances its efficacy against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.
Cytotoxicity Studies
Studies have demonstrated varying degrees of cytotoxicity in different cell lines. For instance, in vitro assays have shown that this compound can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies.
Comparison with Similar Compounds
The biological activity of 2,3-Dibromo-6-fluorobenzyl alcohol can be compared with other halogenated benzyl alcohols:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2,3-Dibromo-4-fluorobenzyl alcohol | C7H6Br2F | Different halogen positioning |
| 2,3-Dibromo-5-fluorobenzyl alcohol | C7H6Br2F | Altered reactivity |
| 2,3-Dibromo-6-chlorobenzyl alcohol | C7H5BrCl | Chlorine instead of fluorine |
The unique arrangement of halogens in 2,3-Dibromo-6-fluorobenzyl alcohol imparts distinct chemical reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological implications of 2,3-Dibromo-6-fluorobenzyl alcohol:
- Enzyme Inhibition Study : A study investigated the inhibition of cytochrome P450 enzymes by this compound, revealing significant alterations in metabolic pathways that could influence drug metabolism and efficacy.
- Antimicrobial Efficacy : Another research project focused on testing the compound against various bacterial strains, demonstrating promising antimicrobial activity that warrants further exploration for pharmaceutical applications.
- Cytotoxicity Assessment : A series of cytotoxicity assays indicated that while the compound is effective against certain cancer cell lines, it maintains a favorable safety profile in non-cancerous cells. This selectivity is vital for developing therapeutic agents with minimal side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
